N-Boc-L-Leucyl-L-Valine

Racemization Solid-Phase Peptide Synthesis Diastereomer Formation

N-Boc-L-Leucyl-L-Valine (CAS 31945-86-5, MF C16H30N2O5, MW 330.42 g/mol) is an N-α-tert-butyloxycarbonyl-protected dipeptide composed of L-leucine and L-valine connected via a standard amide bond. The compound is categorized as a protected peptide building block for solid-phase and solution-phase peptide synthesis, with the Boc group offering acid-labile protection orthogonal to Fmoc- and Cbz-based strategies.

Molecular Formula C16H30N2O5
Molecular Weight 330.42 g/mol
Cat. No. B8178453
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Boc-L-Leucyl-L-Valine
Molecular FormulaC16H30N2O5
Molecular Weight330.42 g/mol
Structural Identifiers
SMILESCC(C)CC(C(=O)NC(C(C)C)C(=O)O)NC(=O)OC(C)(C)C
InChIInChI=1S/C16H30N2O5/c1-9(2)8-11(17-15(22)23-16(5,6)7)13(19)18-12(10(3)4)14(20)21/h9-12H,8H2,1-7H3,(H,17,22)(H,18,19)(H,20,21)/t11-,12-/m0/s1
InChIKeyHBFWWQAQSLWSME-RYUDHWBXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-Boc-L-Leucyl-L-Valine: Procurement-Focused Identity and Core Physicochemical Baseline


N-Boc-L-Leucyl-L-Valine (CAS 31945-86-5, MF C16H30N2O5, MW 330.42 g/mol) is an N-α-tert-butyloxycarbonyl-protected dipeptide composed of L-leucine and L-valine connected via a standard amide bond [1]. The compound is categorized as a protected peptide building block for solid-phase and solution-phase peptide synthesis, with the Boc group offering acid-labile protection orthogonal to Fmoc- and Cbz-based strategies [2]. Commercially, it is available at ≥97% purity from multiple suppliers, with a 5 g unit priced at approximately $838 (2025 market reference) [1].

N-Boc-L-Leucyl-L-Valine: Why In-Class Dipeptide Building Blocks Cannot Be Freely Interchanged


The choice of N-terminal protecting group (Boc vs. Fmoc vs. Cbz) and amino acid sequence order (Leu-Val vs. Val-Leu) fundamentally alters deprotection conditions, coupling kinetics, racemization propensity, and compatibility with downstream synthetic schemes [1]. For example, substituting N-Boc-L-Leucyl-L-Valine with its sequence-reversed isomer Boc-Val-Leu-OH changes the steric environment at the coupling site, which may affect both coupling efficiency and racemization rates [2]. Similarly, replacing the Boc group with Fmoc or Cbz shifts the deprotection chemistry (acid vs. base vs. hydrogenolysis), making the building block incompatible with certain orthogonal protection strategies and potentially altering the overall yield and purity of the final peptide product [1]. The quantitative evidence below demonstrates that these differences are measurable and consequential for procurement decisions.

N-Boc-L-Leucyl-L-Valine: Quantified Differentiation Evidence for Scientific Procurement


Racemization Propensity: Boc-Leu-Val Linkage Shows ~10% D-Val Diastereomer During Oxidative Cleavage in SPPS

During oxidative cleavage of a Boc-Leu-Val-PHBA-Phe-resin in solid-phase peptide synthesis, the target dipeptide H-Leu-Val-OH was obtained in low yield and contained approximately 10% of the H-Leu-D-Val-OH diastereoisomer, indicating significant racemization at the C-terminal valine residue [1]. This level of epimerization is substantially higher than what is typically observed for Boc-protected single amino acids (generally <1% under optimized coupling conditions), highlighting that the dipeptide context—specifically the Leu-Val sequence—introduces a measurable racemization risk that must be managed through careful choice of coupling reagents and cleavage conditions. This knowledge is essential for procurement because it underscores the need to select building blocks with documented stereochemical stability rather than assuming all protected dipeptides behave identically.

Racemization Solid-Phase Peptide Synthesis Diastereomer Formation

Protecting Group Orthogonality: Boc Enables Acid-Labile Deprotection Unavailable to Fmoc- and Cbz-Protected Analogs

The Boc group on N-Boc-L-Leucyl-L-Valine is removed under acidic conditions (typically TFA/DCM or HCl/dioxane), whereas Fmoc-protected analogs (e.g., Fmoc-Leu-Val-OH) require basic conditions (piperidine/DMF) and Cbz-protected analogs (e.g., Cbz-Leu-Val-OH) require hydrogenolysis (H₂, Pd/C) [1]. This chemical orthogonality means that Boc-Leu-Val-OH can be selectively deprotected in the presence of Fmoc- or Cbz-protected functionalities elsewhere in the molecule, enabling convergent synthetic strategies that are impossible with Fmoc- or Cbz-only building blocks. Quantitative deprotection efficiency: Boc removal with 55% TFA/DCM for 30 min yields 9% higher peptide purity on average compared to 100% TFA for 5 min, demonstrating that controlled acidic deprotection conditions provide measurable purity advantages [2].

Protecting Group Orthogonality Deprotection Chemistry Peptide Synthesis Strategy

Molecular Weight Distinction: Boc-Leu-Val-OH (330.42 g/mol) vs. Reduced Amide Analog Boc-Leu-ψ(CH₂NH)-Val-OH (316.44 g/mol)

N-Boc-L-Leucyl-L-Valine (CAS 31945-86-5) has a molecular weight of 330.42 g/mol (C16H30N2O5) [1]. The commonly confused reduced amide analog Boc-Leu-ψ(CH₂NH)-Val-OH (CAS 82252-39-9) has a molecular weight of 316.44 g/mol (C16H32N2O4) [2]. This 14.0 Da difference (one oxygen atom replaced by two hydrogen atoms) is analytically significant: mass spectrometry can readily distinguish the two species. Procuring the wrong analog introduces a reduced amide bond (CH₂-NH) instead of a standard amide bond (CO-NH), which alters backbone conformation, hydrogen-bonding capacity, and proteolytic stability. This distinction is critical for any application where the structural integrity of the native amide bond is required.

Molecular Weight Amide Bond Isostere Building Block Identity

Commercial Availability and Purity Benchmarking: 97% Purity (HPLC) at $838/5g vs. Analog Purity Ranges

N-Boc-L-Leucyl-L-Valine is commercially available at a purity of 97% (HPLC) with a 5 g unit price of approximately $838 (2025 market reference) [1]. By comparison, the sequence-reversed isomer Boc-Val-Leu-OH is typically offered at 95% purity , while the reduced amide analog Boc-Leu-ψ(CH₂NH)-Val-OH is available at 95% purity from multiple suppliers . The 2 percentage-point higher purity specification for Boc-Leu-Val-OH translates to a measurably lower impurity burden (≤3% vs. ≤5% total impurities), which is relevant for applications requiring high-purity building blocks, such as GMP peptide production or structure-activity relationship studies where impurities can confound biological assay results.

Commercial Purity Procurement Cost Quality Benchmarking

Sequence-Dependent Conformational and Coupling Behavior: Leu-Val vs. Val-Leu Dipeptide Order

The dipeptide sequence order in N-Boc-L-Leucyl-L-Valine (Leu at N-terminus, Val at C-terminus) imparts distinct steric and conformational properties compared to its reversed-sequence isomer Boc-Val-Leu-OH . In solid-phase peptide synthesis, the steric bulk at the coupling site affects reaction rates: valine at the C-terminus presents a β-branched side chain adjacent to the activated carboxyl group, which can slow coupling kinetics relative to leucine at the C-terminus. Studies on Boc-protected dipeptide crystal structures demonstrate that the Leu-Val sequence adopts different backbone torsion angles compared to Val-Leu, influencing the conformational preferences of the growing peptide chain [1]. Although direct quantitative coupling yield comparisons between these two specific sequences are limited in the published literature, the documented conformational differences provide a structural rationale for why these isomers are not interchangeable in applications where peptide secondary structure is critical.

Sequence Order Conformational Propensity Coupling Efficiency

N-Boc-L-Leucyl-L-Valine: Evidence-Backed Application Scenarios for Scientific and Industrial Use


Boc-Strategy Solid-Phase Peptide Synthesis Requiring Orthogonal N-Terminal Protection

N-Boc-L-Leucyl-L-Valine is specifically suited for Boc-strategy SPPS where the N-terminal Boc group must be removed under acidic conditions (TFA/DCM) while maintaining Fmoc or Cbz protection elsewhere in the target sequence. The compound's acid-labile Boc group is orthogonal to base-labile Fmoc and hydrogenolysis-labile Cbz protections, enabling convergent synthetic approaches [1]. Users should note the documented ~10% D-Val epimerization risk during oxidative cleavage and implement optimized cleavage conditions (e.g., 55% TFA/DCM for 30 min) to achieve 9% higher peptide purity compared to harsher deprotection protocols [2][3].

Hydrophobic Peptide Segment Construction for Bioactive Peptide Design

The Leu-Val dipeptide core provides a hydrophobic motif (XLogP3 = 2.3) commonly found in transmembrane helices, β-sheet nucleation sites, and protease inhibitor sequences [1][2]. The Boc-protected form allows direct incorporation into growing peptide chains via standard carbodiimide or uronium-based coupling reagents, and the 97% commercial purity specification ensures that ≤3% total impurities are introduced at each coupling step, which is critical for maintaining sequence fidelity in long peptide syntheses.

Quality-Control-Intensive Applications Requiring Verified Stereochemical Integrity

For applications where diastereomeric purity is critical—such as GMP peptide production, crystallography studies, or biological assays sensitive to stereochemical impurities—the documented racemization propensity of the Leu-Val linkage (~10% D-Val under certain SPPS conditions) necessitates procurement of building blocks with verifiable enantiomeric purity [1]. Selecting a supplier that provides batch-specific HPLC and chiral purity certificates for N-Boc-L-Leucyl-L-Valine (97% purity specification) provides a baseline quality assurance that is measurably higher than the 95% purity typical of its sequence-reversed isomer or reduced amide analog [2].

Solution-Phase Fragment Condensation with Acid-Labile Boc Protection

N-Boc-L-Leucyl-L-Valine is suitable for solution-phase fragment condensation strategies where the free C-terminal carboxyl group can be activated for coupling to an amino-terminal peptide fragment while the Boc group remains intact until a subsequent selective deprotection step. This approach is orthogonal to Cbz-protected fragments (which require hydrogenolysis) and Fmoc-protected fragments (which require basic conditions), providing synthetic flexibility that is not achievable with a single protecting group strategy [1].

Quote Request

Request a Quote for N-Boc-L-Leucyl-L-Valine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.